molecular formula C11H13F2N B11722470 3-(2,5-Difluorophenyl)piperidine

3-(2,5-Difluorophenyl)piperidine

Cat. No.: B11722470
M. Wt: 197.22 g/mol
InChI Key: GUJLZNVKQIMECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the 2,5-difluorophenyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the [3+3] cycloaddition strategy, which is vital for constructing the piperidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various cellular responses, including changes in gene expression, enzyme activity, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluorophenyl)piperidine is unique due to the presence of both the piperidine ring and the 2,5-difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-(2,5-difluorophenyl)piperidine

InChI

InChI=1S/C11H13F2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

GUJLZNVKQIMECO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.